molecular formula C24H14ClN3O2S B11141472 (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11141472
M. Wt: 443.9 g/mol
InChI Key: UYEKEGUJKMQFFI-QZQOTICOSA-N
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Description

The compound (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a combination of indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole and benzimidazole rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its electronic properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole, thiazole, and benzimidazole derivatives, such as:

Uniqueness

What sets (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its unique combination of functional groups and the potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H14ClN3O2S

Molecular Weight

443.9 g/mol

IUPAC Name

(2E)-2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H14ClN3O2S/c25-15-11-9-14(10-12-15)13-27-18-7-3-1-5-16(18)20(22(27)29)21-23(30)28-19-8-4-2-6-17(19)26-24(28)31-21/h1-12H,13H2/b21-20+

InChI Key

UYEKEGUJKMQFFI-QZQOTICOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC6=CC=C(C=C6)Cl

Origin of Product

United States

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